1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid
Description
Historical Development and Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry
The pyrrole ring system is a fundamental motif in a wide array of natural products and synthetic molecules of critical importance. nih.gov Historically, the discovery and structural elucidation of complex natural products like heme, chlorophyll, and vitamin B12, all of which contain the pyrrole core, were pivotal moments in the development of organic chemistry. nih.gov This structural framework is a key component in numerous physiologically active compounds, making it a privileged scaffold in medicinal chemistry. researchgate.net
The significance of the pyrrole scaffold extends to its role as a versatile building block in organic synthesis. The development of synthetic methodologies, such as the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses, has provided chemists with the tools to construct a diverse library of substituted pyrroles. researchgate.netresearchgate.net These synthetic advancements have been crucial in the exploration of structure-activity relationships and the development of new therapeutic agents. Pyrrole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.net
Specific Focus on the 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic Acid Core Structure
The Pyrrole Ring : The foundational five-membered aromatic heterocycle is electron-rich and susceptible to electrophilic substitution. nih.gov The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the ring's reactivity.
Methyl Groups (C1 and C2) : The N-methyl group at position 1 and the C-methyl group at position 2 can influence the electronic properties and steric hindrance of the molecule. Methyl groups are electron-donating, which can affect the reactivity of the pyrrole ring.
Phenyl Group (C4) : The phenyl substituent at the C4 position introduces a bulky, aromatic moiety that can engage in π-stacking interactions and influence the molecule's conformation and potential biological target interactions.
The specific arrangement of these substituents in this compound is expected to result in a unique set of physicochemical properties and potential biological activities. The properties of a structurally similar compound, 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, are presented in the table below for comparative purposes.
| Property | Value |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid |
| CAS Number | 3807-56-5 |
Data for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, sourced from PubChem. nih.gov
Overview of Current Research Landscape and Academic Relevance
While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted pyrrole-3-carboxylic acids is an active area of investigation. Research in this field is often focused on the development of novel synthetic methods and the exploration of their therapeutic potential.
Modern synthetic approaches, such as continuous flow synthesis, have been developed to efficiently produce highly substituted pyrrole-3-carboxylic acid derivatives. researchgate.netnih.govacs.orgscispace.comsyrris.com These methods allow for the rapid generation of diverse libraries of compounds for biological screening.
The academic relevance of these compounds is underscored by their investigation as potential therapeutic agents. For instance, various pyrrole derivatives have been studied for their antitumor properties, with some demonstrating dose- and time-dependent cytotoxic activity against cancer cell lines. researchgate.netmdpi.com Furthermore, derivatives of pyrrole carboxylic acids are being explored for their potential as antibacterial agents. nih.gov The structural motifs present in this compound are consistent with those found in compounds with demonstrated biological activity, suggesting its potential as a scaffold for further investigation in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXSMUFMLPYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid reveals several strategic disconnections to identify potential starting materials. The most logical approach involves disconnecting the pyrrole (B145914) ring itself and the carboxylic acid group.
Disconnection of the Carboxylic Acid: The carboxylic acid at the C-3 position can be retrosynthetically derived from a more stable precursor functional group, such as an ester or a nitrile. This functional group interconversion (FGI) is a common strategy to avoid potential complications during the pyrrole ring formation, such as decarboxylation. This leads to a key intermediate, an ester of this compound.
Disconnection of the Pyrrole Ring: The pyrrole nucleus can be disconnected according to established synthetic methods.
Paal-Knorr Synthesis Approach: This approach involves the disconnection of the two C-N bonds, leading to a 1,4-dicarbonyl compound and methylamine (B109427). For the target molecule, the required precursor would be a substituted 1,4-dicarbonyl compound.
Multi-component Reaction Approach: Many multi-component strategies for pyrrole synthesis exist. A plausible disconnection involves breaking the ring down into three or four simpler components that can be assembled in a one-pot reaction. For instance, a Hantzsch-type synthesis would disconnect the molecule into an α-haloketone, a β-ketoester, and methylamine.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Established Synthetic Routes to the Pyrrole Nucleus
The construction of the pyrrole core is the most critical phase in the synthesis of this compound. Several classical and modern methods can be adapted for this purpose.
The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is typically catalyzed by acid. alfa-chemistry.com
The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.orgalfa-chemistry.com The rate-determining step is the ring formation. alfa-chemistry.com While effective, the Paal-Knorr synthesis can be limited by the availability of the requisite 1,4-dicarbonyl precursors and sometimes requires harsh reaction conditions. wikipedia.orgalfa-chemistry.com To circumvent these limitations, various modifications have been developed, including the use of milder catalysts and microwave-assisted procedures. alfa-chemistry.com
For the synthesis of the this compound precursor, a suitably substituted 1,4-dicarbonyl compound would be reacted with methylamine.
The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are key precursors for the Paal-Knorr pyrrole synthesis. nih.gov This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a thiazolium salt. irapa.orgirapa.org
A synthetic sequence combining the Stetter reaction with the Paal-Knorr synthesis provides an efficient route to highly substituted pyrroles. nih.gov For instance, a Stetter reaction between an appropriate aldehyde and an α,β-unsaturated ester could generate the 1,4-dicarbonyl precursor needed for the subsequent Paal-Knorr cyclization with methylamine.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like polysubstituted pyrroles from simple and readily available starting materials in a single step. orientjchem.orgbohrium.comresearchgate.net
One relevant MCR is the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone, a β-ketoester, and an amine. researchgate.net A notable development in this area is the use of continuous flow chemistry for the synthesis of pyrrole-3-carboxylic acids. researchgate.netsyrris.comscispace.com In this method, a tert-butyl β-ketoester, an α-bromoketone, and a primary amine are reacted in a microreactor. The hydrogen bromide generated as a byproduct of the Hantzsch reaction is utilized in situ to hydrolyze the tert-butyl ester to the corresponding carboxylic acid, thus providing a one-step synthesis of the final product. researchgate.netsyrris.comscispace.com
Another three-component approach involves the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium, which has been shown to produce substituted pyrroles. scirp.org A variation of this reaction using methylamine and a suitable phenacyl bromide could potentially yield a precursor to the target molecule. For example, the synthesis of 1-(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)ethanone has been reported through a similar multi-component reaction. scirp.org
Below is a table summarizing various multi-component strategies for the synthesis of substituted pyrroles.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Hantzsch Synthesis | α-haloketone, β-ketoester, amine | Heat, various solvents | Polysubstituted pyrrole esters/acids | researchgate.netresearchgate.net |
| DABCO-catalyzed MCR | Phenacyl bromide, pentane-2,4-dione, amine | DABCO, water, 60°C | Polysubstituted pyrroles | scirp.org |
| Catalyst-free MCR | Phenyl glyoxal, barbituric acid, 1,3-dicarbonyls, amines | Ethanol (B145695), reflux | Penta-substituted pyrroles | orientjchem.org |
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
As indicated in the retrosynthetic analysis, the carboxylic acid functionality is often introduced via the interconversion of a more robust functional group that is stable to the conditions of pyrrole ring formation.
The most common precursor to the carboxylic acid is an ester. The hydrolysis of a pyrrole-3-carboxylate ester to the corresponding carboxylic acid is a standard transformation. This can be achieved under acidic or basic conditions. For instance, tert-butyl esters can be cleaved under acidic conditions, a strategy that has been effectively employed in continuous flow syntheses where the acidic byproduct of the pyrrole formation facilitates the deprotection. researchgate.netsyrris.comscispace.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often varied include the choice of solvent, catalyst, temperature, and reaction time.
In the context of multi-component reactions for pyrrole synthesis, several studies have reported on the optimization of these parameters. For instance, in a DABCO-promoted three-component synthesis of substituted pyrroles, the reaction was optimized to be performed in water at 60°C, providing an environmentally friendly method. scirp.org
For the continuous flow synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction, optimization of the base, solvent, and temperature was critical. It was found that N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 200°C was most efficient for the process. scispace.com A comparison between the batch and flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid demonstrated the superiority of the flow process, yielding 65% of the product compared to 40% in the batch reaction. syrris.com
The table below presents a summary of reaction conditions and yields for the synthesis of a structurally related pyrrole carboxylic acid, highlighting the impact of the synthetic method.
| Compound | Synthetic Method | Solvent | Temperature | Yield | Reference |
| 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Continuous Flow | DMF | 200°C | 65% | syrris.com |
| 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Batch Synthesis | DMF | 200°C | 40% | syrris.com |
This data underscores the importance of methodological choice and optimization in achieving efficient synthesis of polysubstituted pyrrole carboxylic acids. Further optimization for the specific synthesis of this compound would likely involve screening of similar parameters to maximize the yield.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing environmentally benign and sustainable chemical processes. This section explores various strategies to minimize the environmental impact of synthetic methodologies, focusing on the use of greener solvents, alternative energy sources, and catalytic methods.
The primary challenge in chemical synthesis is the gradual elimination of hazardous materials and their replacement with less toxic and safer alternatives. For the synthesis of pyrrole derivatives, this involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to enhance efficiency and reduce waste. semanticscholar.org
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and health hazards. Green chemistry promotes the use of environmentally benign solvents such as water, ethanol, ionic liquids, and deep eutectic solvents. semanticscholar.orgnih.govrsc.org
Water: As a solvent, water is non-toxic, non-flammable, and readily available. Several synthetic procedures for pyrrole derivatives have been successfully carried out in aqueous media. nih.govscirp.org For example, a three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones has been conducted in water or a water-ethanol mixture to produce polyfunctionalized pyrroles. nih.gov
Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic alternative to many organic solvents. semanticscholar.org Its use in the synthesis of pyrrole derivatives aligns with the principles of green chemistry by reducing reliance on petrochemical-based solvents. researchgate.net
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered greener alternatives due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.orgresearchgate.net Ionic liquids have been employed as both solvents and catalysts in the synthesis of pyrrole-based frameworks. researchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have been used for the synthesis of pyrroles under solvent-free sonication conditions, offering an efficient and environmentally friendly method. rsc.org
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. semanticscholar.org
Microwave Irradiation: This technique provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions with fewer byproducts. semanticscholar.org The synthesis of N-substituted pyrroles has been achieved with high yields under microwave irradiation, demonstrating its efficiency. researchgate.net
Ultrasound: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. semanticscholar.org This has been applied to the synthesis of pyrrole derivatives, increasing the reaction rate and avoiding the need for high temperatures. semanticscholar.org For instance, the use of ultrasound in the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters has been shown to reduce reaction times from hours to minutes. semanticscholar.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for the use of more environmentally friendly reaction conditions. nih.gov
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. nih.govbeilstein-journals.org Examples include silica (B1680970) sulfuric acid and bismuth nitrate (B79036), which have been used for the solvent-free synthesis of N-substituted pyrroles. beilstein-journals.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.orgmdpi.com The enzymatic synthesis of poly(pyrrole-2-carboxylic acid) using glucose oxidase highlights the potential of biocatalysis in producing pyrrole derivatives under mild conditions. rsc.org Furthermore, enzymatic CO2 fixation has been explored for the biosynthesis of pyrrole-2-carbaldehyde, showcasing a sustainable route to functionalized pyrroles. mdpi.com
Sustainable Synthetic Routes: Developing synthetic pathways that utilize renewable feedstocks is a critical aspect of sustainable chemistry. An example is the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones, which can be derived from lignocellulosic biomass. acs.org This approach not only reduces the reliance on petroleum-based starting materials but also allows for the reactions to be performed under sustainable conditions, such as without a solvent or in aqueous solutions at mild temperatures. acs.org
Continuous flow synthesis is another sustainable approach that offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. syrris.comsyrris.comacs.orgnih.gov This method has been successfully applied to the one-step synthesis of pyrrole-3-carboxylic acids, demonstrating its efficiency and potential for scaling up the production of these compounds in a more environmentally friendly manner. scispace.comsyrris.comsyrris.comacs.org
A summary of green chemistry approaches applicable to the synthesis of pyrrole derivatives is presented in the table below.
| Green Chemistry Principle | Application in Pyrrole Synthesis | Key Advantages |
| Use of Greener Solvents | Replacement of volatile organic compounds with water, ethanol, ionic liquids, or deep eutectic solvents. semanticscholar.orgnih.govrsc.orgresearchgate.net | Reduced toxicity, improved safety, and potential for recyclability. semanticscholar.orgresearchgate.net |
| Alternative Energy Sources | Application of microwave irradiation and ultrasound. semanticscholar.org | Faster reaction rates, higher yields, and reduced energy consumption. semanticscholar.org |
| Catalysis | Utilization of heterogeneous catalysts and biocatalysts. nih.govbeilstein-journals.orgrsc.orgmdpi.com | Enhanced efficiency, catalyst recyclability, and milder reaction conditions. nih.govbeilstein-journals.org |
| Renewable Feedstocks | Synthesis from biosourced materials like 3-hydroxy-2-pyrones. acs.org | Reduced dependence on fossil fuels and promotes a circular economy. acs.org |
| Process Intensification | Implementation of continuous flow synthesis. syrris.comsyrris.comacs.orgnih.gov | Improved efficiency, safety, and scalability. syrris.com |
By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Chemical Reactivity and Derivatization of 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the C3 position is a primary site for functionalization, enabling the synthesis of various derivatives such as esters and amides, and can also be reduced to an alcohol.
Esterification Reactions for Pyrrole (B145914) Carboxylates
Esterification of 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. Given the potential for acid-sensitivity of the pyrrole ring, milder conditions are often preferred. Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid prior to the addition of an alcohol.
| Ester Product | Reagents and Conditions | Reaction Type |
| Methyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | Fischer Esterification |
| Ethyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | Ethanol (B145695) (C₂H₅OH), HCl (gas), 0 °C to RT | Fischer Esterification |
| Benzyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | Benzyl bromide (BnBr), K₂CO₃, DMF | Alkylation |
| tert-Butyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DMAP, CH₂Cl₂ | Acylation |
Amidation Reactions and Peptide Coupling Strategies
The synthesis of amides from this compound is a crucial transformation, often employed in the creation of biologically active molecules. researchgate.net Direct condensation with an amine is generally inefficient and requires activation of the carboxylic acid. This is typically accomplished by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or by using peptide coupling reagents. google.com
Standard peptide coupling reagents are highly effective for this transformation. uni-kiel.de Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize side reactions and racemization, facilitate amide bond formation under mild conditions. peptide.comnih.govamericanpeptidesociety.org Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly efficient. These methods are widely applicable for coupling with a broad range of primary and secondary amines. rsc.org
| Amine | Coupling Reagent/Method | Product |
| Aniline (B41778) | 1. SOCl₂, Reflux; 2. Aniline, Pyridine | N-phenyl-1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxamide |
| Benzylamine | EDCI, HOBt, DMF | N-benzyl-1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxamide |
| Diethylamine | PyBOP, DIPEA, CH₂Cl₂ | N,N-diethyl-1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxamide |
| Glycine methyl ester | HATU, DIPEA, CH₂Cl₂ | Methyl 2-((1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxamido)acetate |
Reduction Pathways of the Carboxylic Acid Group
The carboxylic acid functionality can be reduced to a primary alcohol, (1,2-Dimethyl-4-phenyl-1H-pyrrol-3-yl)methanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.com
It is important to note that LiAlH₄ is a powerful and unselective reducing agent and may also reduce other functional groups if present. researchgate.net An alternative, milder reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which can also effectively reduce carboxylic acids to alcohols. chemistrysteps.com Catalytic hydrogenation under high pressure and temperature with specific catalysts can also achieve this reduction, though this is less common on a laboratory scale. researchgate.net
Electrophilic Aromatic Substitution on the Pyrrole and Phenyl Rings
The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic aromatic substitution (EAS). pearson.com The electron-donating nature of the nitrogen atom significantly increases the electron density of the ring carbons. pearson.com In the case of this compound, the directing effects of the existing substituents must be considered. The N-methyl and C2-methyl groups are activating, while the C3-carboxylic acid group is deactivating. The C4-phenyl group's effect is more complex but it is generally considered activating.
Substitution on the pyrrole ring is strongly favored at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion). Since the C2 position is already occupied, the most probable site for electrophilic attack is the C5 position.
Common EAS reactions include:
Halogenation : Due to the high reactivity of the pyrrole ring, mild halogenating agents are required to avoid polyhalogenation and decomposition. youtube.com Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF or CCl₄ are typically used for monohalogenation at the C5 position. acs.org
Nitration : Standard nitrating conditions (HNO₃/H₂SO₄) are too harsh for the sensitive pyrrole ring and lead to decomposition. Milder reagents such as acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures are necessary to achieve nitration, which would be expected to occur at the C5 position.
Acylation : Friedel-Crafts acylation can be performed under mild conditions, for instance, using acetic anhydride (B1165640) with a mild Lewis acid catalyst like SnCl₄, to introduce an acetyl group at the C5 position. pearson.com
The phenyl ring at C4 is less activated than the pyrrole ring. Therefore, electrophilic substitution will preferentially occur on the pyrrole ring unless the C5 position is blocked and forcing conditions are used. If substitution were to occur on the phenyl ring, the pyrrole substituent would act as an ortho-, para-director.
Nucleophilic Attack and Addition Reactions
The electron-rich nature of the pyrrole and phenyl rings makes them generally unreactive towards nucleophilic attack, unless activated by potent electron-withdrawing groups. Therefore, the primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the carboxylic acid group or its derivatives.
These reactions are classified as nucleophilic acyl substitutions. As discussed in the sections on esterification (3.1.1) and amidation (3.1.2), the reaction begins with the attack of a nucleophile (an alcohol or amine) on the carbonyl carbon. For the carboxylic acid itself, the hydroxyl group is a poor leaving group, which is why activation (e.g., by protonation in Fischer esterification or conversion to an active ester with coupling reagents) is necessary. Once converted to an ester or amide, the molecule can undergo further nucleophilic acyl substitution (transesterification or aminolysis), although these reactions are typically less facile.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrrole and phenyl scaffolds. nih.gov To utilize these methods, a halide or triflate leaving group must first be installed on either the pyrrole or the phenyl ring.
As established in section 3.2, halogenation of the pyrrole ring can be selectively achieved at the C5 position. The resulting 5-halo-1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid (or its ester/amide derivative) can then serve as a substrate for various cross-coupling reactions:
Suzuki-Miyaura Coupling : Reaction of the 5-bromo or 5-iodo derivative with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Na₂CO₃) would introduce a new aryl or vinyl substituent at the C5 position. rsc.orgnih.govrsc.orgwikipedia.org
Heck Reaction : Coupling of the 5-halo derivative with an alkene, catalyzed by a palladium source like Pd(OAc)₂, can be used to append an alkenyl group at C5. researchgate.netorganic-chemistry.orgnih.gov
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the 5-halo derivative, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to form a C5-alkynylated pyrrole.
Similarly, if a halogen were introduced onto the phenyl ring (e.g., through a Sandmeyer reaction on an aniline precursor to the pyrrole or directed ortho-metalation followed by halogenation), these same coupling reactions could be employed to functionalize the phenyl substituent.
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | 5-Bromo-pyrrole derivative | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-pyrrole |
| Heck Reaction | 5-Iodo-pyrrole derivative | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Styrenyl-pyrrole |
| Sonogashira Coupling | 5-Bromo-pyrrole derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-pyrrole |
Synthesis and Characterization of Structural Analogues and Congeners of this compound
The synthesis of structural analogues and congeners of this compound is a key area of research for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its chemical and physical properties. These modifications typically involve variations of the substituents on the pyrrole ring, alterations at different carbon positions of the pyrrole core, and substitutions on the phenyl ring. The characterization of these newly synthesized compounds relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their structures.
N-Substituent Variations on the Pyrrole Ring
The nitrogen atom of the pyrrole ring in this compound is a prime site for chemical modification. Varying the N-substituent can significantly impact the electronic properties and steric profile of the molecule. A common strategy for synthesizing N-substituted pyrroles involves the Paal-Knorr synthesis, which can be adapted to introduce a variety of substituents. For instance, reacting a 1,4-dicarbonyl compound with a primary amine leads to the formation of the corresponding N-substituted pyrrole.
An expeditious method for the synthesis of N-substituted pyrroles utilizes a microwave-induced, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless conditions. mdpi.com This approach allows for the introduction of a wide range of substituents on the nitrogen atom, from simple alkyl and aryl groups to more complex heterocyclic moieties. While the parent compound has an N-methyl group, this can be synthetically varied to include other groups such as N-phenyl or N-(4-methoxyphenyl). mdpi.com The characterization of these analogues involves detailed NMR and IR spectroscopy. For example, in the 1H-NMR spectrum of an N-phenyl derivative, the signals corresponding to the phenyl protons would be observed, while the characteristic singlet for the N-methyl group would be absent. mdpi.com
Table 1: Examples of N-Substituent Variations on a Pyrrole Ring
| Entry | N-Substituent | Synthetic Method | Key Characterization Data |
| 1 | Phenyl | Microwave-induced iodine-catalyzed reaction | 1H-NMR: δ 7.42–7.53 (m, 5H, Ar-H) mdpi.com |
| 2 | 4-Methoxyphenyl | Microwave-induced iodine-catalyzed reaction | 1H-NMR: δ 3.87 (s, 3H, OCH3) mdpi.com |
| 3 | 4-Carboxyphenyl | Paal-Knorr method | Orthorhombic crystal structure determined researchgate.net |
Modifications at the C2, C4, and C5 Positions of the Pyrrole Ring
Modifications at the carbon atoms of the pyrrole ring offer another avenue for creating structural diversity. The C2, C4, and C5 positions of this compound can be targeted for substitution or functionalization.
C2 Position: The C2-methyl group can be a handle for further chemical transformations. While direct replacement is challenging, functionalization of the methyl group, for instance through radical halogenation followed by nucleophilic substitution, could introduce a variety of functional groups.
C4 Position: The phenyl group at the C4 position is a key feature. Its replacement with other aryl or alkyl groups would require a de novo synthesis of the pyrrole ring, for instance, through a multicomponent reaction involving different starting materials.
C5 Position: The C5 position, being unsubstituted in the parent molecule, is a prime site for electrophilic substitution reactions, a characteristic feature of the electron-rich pyrrole ring. Formylation, acylation, and halogenation reactions can be employed to introduce new substituents at this position. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C5 position. researchgate.net This formyl group can then serve as a versatile intermediate for further derivatization, such as condensation with active methylene (B1212753) compounds to form chalcone-like structures. researchgate.net C-alkylation at the C2 and C5 positions of pyrrole can also be achieved using alkyl halides in ionic liquids, offering a method for introducing alkyl chains. nih.gov
Table 2: Examples of Modifications at C2, C4, and C5 Positions of Pyrrole Derivatives
| Position | Modification | Reagents and Conditions | Product Type |
| C5 | Formylation | Vilsmeier-Haack (POCl3, DMF) | 5-formyl-pyrrole derivative researchgate.net |
| C5 | Condensation | Acetophenone (B1666503) derivatives, KOH, Methanol | Pyrrole chalcone (B49325) derivative researchgate.net |
| C2, C5 | Alkylation | Alkyl halides, Ionic liquid ([bmim][SbF6]) | C-alkylated pyrrole nih.gov |
| C4 | Benzoyl substitution | QSAR guided synthesis | 4-benzoylpyrrole nih.gov |
Structural Elucidation of Substituted Phenyl Ring Derivatives
The phenyl ring at the C4 position of this compound is another key site for modification. Introducing substituents on this phenyl ring can modulate the electronic and steric properties of the entire molecule. The synthesis of such derivatives is typically achieved by starting with a substituted phenyl precursor in the pyrrole ring synthesis. For example, using a substituted acetophenone in a Knorr-type pyrrole synthesis would lead to a pyrrole with a corresponding substituted phenyl group at the C4 position.
The structural elucidation of these derivatives relies heavily on spectroscopic techniques. 1H-NMR spectroscopy is particularly informative. The substitution pattern on the phenyl ring can be determined by the splitting patterns and chemical shifts of the aromatic protons. For instance, a para-substituted phenyl ring will typically show two doublets in the aromatic region of the 1H-NMR spectrum. The nature of the substituent can be inferred from its characteristic chemical shift; for example, an electron-withdrawing group will generally shift the signals of the aromatic protons downfield.
In addition to NMR, X-ray crystallography can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For example, the crystal structure of a derivative can reveal details about the planarity of the pyrrole ring and the orientation of the substituted phenyl ring.
Table 3: Spectroscopic Data for a Hypothetical Substituted Phenyl Ring Derivative
| Derivative | Substitution on Phenyl Ring | Expected 1H-NMR Aromatic Signals | Expected 13C-NMR Signals |
| A | 4-Methoxy | Two doublets (δ ~6.9 and 7.3 ppm) | Signal for OCH3 carbon (~55 ppm) |
| B | 4-Nitro | Two doublets (δ ~7.5 and 8.2 ppm) | Downfield shift of aromatic carbons |
| C | 4-Chloro | Two doublets (δ ~7.3 and 7.4 ppm) | C-Cl signal with characteristic chemical shift |
Advanced Spectroscopic and Structural Characterization of 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
High-resolution 1H and 13C NMR spectra are instrumental in identifying the different types of protons and carbons present in the molecule of 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the pyrrole (B145914) ring proton, the two methyl groups, and the carboxylic acid proton. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The lone proton on the pyrrole ring would likely resonate in a region characteristic for heterocyclic aromatic protons. The two methyl groups, being in different chemical environments (one on the nitrogen and one on the pyrrole ring), are expected to show two distinct singlets. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is sensitive to solvent and concentration. libretexts.org For a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, the phenyl protons appear as multiplets in the range of δ 7.18-7.56 ppm, and the methyl groups resonate at δ 1.99 and δ 2.32 ppm.
¹³C NMR Spectroscopy: The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 165-185 ppm). princeton.edu The carbons of the phenyl group and the pyrrole ring will resonate in the aromatic region (δ 100-150 ppm). The carbons of the two methyl groups will appear in the upfield region of the spectrum. The chemical shifts are influenced by the substitution pattern on the pyrrole and phenyl rings. ipb.pt For instance, in N-substituted pyrroles, the chemical shifts of the ring carbons are dependent on the nature of the substituent. ipb.pt
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 185.0 |
| Phenyl-H (ortho) | 7.2 - 7.6 (m) | 125.0 - 130.0 |
| Phenyl-H (meta) | 7.2 - 7.6 (m) | 128.0 - 130.0 |
| Phenyl-H (para) | 7.2 - 7.6 (m) | 127.0 - 129.0 |
| Phenyl-C (ipso) | - | 130.0 - 135.0 |
| Pyrrole-H5 | ~6.5 - 7.0 (s) | 110.0 - 125.0 |
| Pyrrole-C2 | - | 135.0 - 145.0 |
| Pyrrole-C3 | - | 115.0 - 125.0 |
| Pyrrole-C4 | - | 125.0 - 135.0 |
| Pyrrole-C5 | - | 110.0 - 125.0 |
| N-CH₃ | ~3.5 - 4.0 (s) | 30.0 - 40.0 |
| C-CH₃ | ~2.0 - 2.5 (s) | 10.0 - 20.0 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons that bear protons, such as the carbons of the phenyl ring and the C5-H of the pyrrole ring, as well as the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly crucial for identifying quaternary carbons (those without attached protons), such as the C2, C3, and C4 carbons of the pyrrole ring, the ipso-carbon of the phenyl ring, and the carboxylic carbon. For example, correlations would be expected from the N-CH₃ protons to the C2 and C5 carbons of the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the phenyl ring and the methyl group at the C2 position.
The rotational freedom around the single bond connecting the phenyl ring to the pyrrole ring and the bond between the pyrrole ring and the carboxylic acid group allows for different conformations. NMR data, particularly from NOESY experiments, can provide insights into the predominant conformation in solution. The observation of NOE cross-peaks between specific protons on the phenyl ring and protons on the pyrrole ring or its substituents would indicate their spatial closeness, helping to define the torsional angle between the two rings.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. Common fragmentation pathways for this molecule could include:
Loss of a hydroxyl radical (·OH), resulting in an [M-17]⁺ peak.
Loss of the entire carboxyl group (·COOH), leading to an [M-45]⁺ peak.
Decarboxylation (loss of CO₂), giving an [M-44]⁺ peak.
Cleavage of the methyl groups.
Fragmentation of the phenyl and pyrrole rings.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 229 |
| [M-OH]⁺ | Loss of hydroxyl radical | 212 |
| [M-COOH]⁺ | Loss of carboxyl group | 184 |
| [M-CO₂]⁺ | Loss of carbon dioxide | 185 |
| [M-CH₃]⁺ | Loss of a methyl group | 214 |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations from the phenyl group would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of both the phenyl and pyrrole rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrrole ring would also be present.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C-H stretch | > 3000 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Alkyl | C-H stretch | 2850 - 2960 | Medium |
| Pyrrole Ring | C-N stretch | 1300 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions due to the presence of the conjugated system formed by the phenyl and pyrrole rings, as well as the carbonyl group of the carboxylic acid.
The conjugated π-system will likely result in strong π→π* transitions, typically observed in the UV region. The presence of the carbonyl group introduces the possibility of a weaker n→π* transition, which usually occurs at a longer wavelength than the π→π* transitions. masterorganicchemistry.com The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and the specific substitution pattern of the molecule. The extended conjugation between the phenyl and pyrrole rings is expected to shift the absorption maxima to longer wavelengths compared to the individual chromophores.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a high-resolution map of electron density within a crystal, from which the positions of individual atoms can be determined with exceptional accuracy. This information is fundamental to understanding the molecule's conformation, stability, and its interactions with its environment.
The precise measurement of bond lengths, bond angles, and torsion angles defines the molecular geometry of this compound. In the analogue, 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole, the pyrrole ring exhibits a high degree of planarity, a characteristic feature of aromatic systems. The bond lengths within the pyrrole ring are intermediate between typical single and double bonds, indicating electron delocalization.
| Bond | Length (Å) |
|---|---|
| C1-N1 | 1.425 |
| C4-N1 | 1.428 |
| C1-C2 | 1.373 |
| C2-C3 | 1.421 |
| C3-C4 | 1.369 |
| C7-C13 | 1.485 |
| C13-O1 | 1.260 |
| C13-O2 | 1.259 |
| Angle | Degree (°) |
|---|---|
| C4-N1-C1 | 108.5 |
| C2-C1-N1 | 108.9 |
| C1-C2-C3 | 106.8 |
| C4-C3-C2 | 106.9 |
| C3-C4-N1 | 108.9 |
| O1-C13-O2 | 123.5 |
| O1-C13-C7 | 118.3 |
| O2-C13-C7 | 118.2 |
Note: The data presented is for the analogue 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole and is expected to be comparable for this compound.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For carboxylic acids, hydrogen bonding is a dominant and highly directional interaction that significantly influences their solid-state structures. mdpi.com In the case of 2,5-dimethyl-1-(4-carboxyphenyl)pyrrole, the molecules form head-to-head dimers through strong hydrogen bonds between their carboxylic acid groups. researchgate.net This is a very common and stable supramolecular synthon for carboxylic acids, often described by the graph-set notation R²₂(8). mdpi.comresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O-H···O | 0.82 | 1.82 | 2.63 | 170 |
Note: Hydrogen bond parameters are typical values for carboxylic acid dimers and are based on the analysis of the analogue structure.
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining it with a second, benign molecule, known as a coformer. mdpi.com For a molecule like this compound, co-crystallization studies can provide valuable insights into its potential binding interactions with other molecules, which is particularly relevant in the context of pharmaceutical development.
By selecting coformers with complementary functional groups, such as pyridines or amides, it is possible to form co-crystals held together by specific and predictable hydrogen bonding patterns. The carboxylic acid group of the target molecule is a strong hydrogen bond donor, while the pyrrole nitrogen can act as a weak hydrogen bond donor. The phenyl ring can engage in π-π stacking interactions with aromatic coformers. The analysis of the resulting co-crystal structures through X-ray diffraction can reveal the preferred binding modes and supramolecular synthons of the target molecule. This information is instrumental in understanding how the molecule might interact with biological targets or in designing new materials with tailored properties.
Computational and Theoretical Investigations of 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net It is employed to optimize the molecular geometry and calculate the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The distribution of these orbitals indicates the electron-rich and electron-poor regions of the molecule. For pyrrole (B145914) derivatives, the HOMO is often distributed across the pyrrole and phenyl rings, indicating these are primary sites for electron donation. researchgate.net
Illustrative Electronic Properties from DFT Calculations This table presents typical parameters that would be obtained from a DFT analysis. The values are for illustrative purposes.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 4.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |
Calculation of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic properties of a molecule. researchgate.net For instance, methods like the Gauge-Including Atomic Orbital (GIAO) approach can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Furthermore, calculations can predict vibrational frequencies that correspond to infrared (IR) and Raman spectra, which aids in the interpretation of experimental data by assigning specific vibrational modes to observed spectral peaks. researchgate.net
Reactivity Prediction via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain and predict chemical reactivity. wikipedia.org According to FMO theory, many chemical reactions are driven by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net By analyzing the energies and spatial distributions of the HOMO and LUMO of 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid, one can predict its behavior in various chemical reactions, such as cycloadditions or electrophilic substitutions. wikipedia.org
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotatable bonds (e.g., the bond connecting the phenyl and pyrrole rings), MD simulations can explore its different possible three-dimensional arrangements, or conformations. researchgate.net
By simulating the molecule's behavior in a solvent (typically water) over a period of nanoseconds, these simulations provide insights into its conformational stability and flexibility. The results can reveal the most energetically favorable conformations and the dynamics of transitions between different shapes, which is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov
Molecular Docking Studies for Ligand-Target Interactions (e.g., Bcl-xL binding pocket)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates.
The B-cell lymphoma-extra large (Bcl-xL) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells, making it an important therapeutic target. researchgate.netresearchgate.net Docking studies can be used to investigate how this compound might interact with the binding pocket of Bcl-xL. researchgate.net The simulation places the ligand into the active site of the protein and calculates a "docking score," which estimates the binding affinity. researchgate.net These studies also identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket, providing a structural basis for its potential inhibitory activity. nih.govnih.gov
Illustrative Molecular Docking Results against Bcl-xL This table provides an example of the kind of data generated from a molecular docking study. The values and residues are illustrative and based on typical results for inhibitors of this target.
| Parameter | Description | Illustrative Result |
| Binding Affinity | An estimation of the binding energy between the ligand and the protein, typically in kcal/mol. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Key stabilizing interactions. The carboxylic acid group is a common hydrogen bond donor/acceptor. | Arg104, Tyr105 |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the molecule, such as the phenyl ring. | Phe101, Val145, Phe195 |
| Inhibition Constant (Ki) | The calculated concentration required to produce half-maximum inhibition. | 175 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model, various numerical values known as "computational descriptors" are calculated for each molecule. mdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
For this compound, numerous 2D and 3D descriptors can be generated. nih.gov These descriptors can then be used in statistical methods, like multiple linear regression, to create a model that predicts the biological activity (e.g., inhibitory potency against a target like Bcl-xL) of similar, un-synthesized compounds. researchgate.netnih.gov This approach helps in prioritizing which new derivatives should be synthesized and tested, thereby streamlining the drug discovery process.
Table of Common Computational Descriptors This table lists examples of descriptors that would be calculated for QSAR modeling.
| Descriptor Type | Descriptor Name | Description |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity or hydrophobicity of the molecule. |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Electronic | Total Polar Surface Area (TPSA) | The surface sum over all polar atoms; relates to drug transport properties. |
| Geometrical | Molecular Volume | The van der Waals volume of the molecule. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
A plausible and widely studied mechanism for the formation of similar pyrrole structures is the Hantzsch pyrrole synthesis. wikipedia.org This reaction typically involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, methylamine). The mechanism, as investigated through computational methods for related systems, generally proceeds through several key steps. wikipedia.org
The initial step involves the formation of an enamine intermediate from the reaction between the β-ketoester and the amine. wikipedia.org Subsequently, this enamine acts as a nucleophile, attacking the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrrole ring. wikipedia.org Computational studies on these types of reactions allow for the mapping of the potential energy surface, which helps in identifying the most energetically favorable reaction pathway.
Transition state analysis is a critical component of these computational investigations. By locating the transition state structures for each elementary step, the activation energy can be calculated, providing a quantitative measure of the kinetic feasibility of that step. For instance, in the Paal-Knorr synthesis, another common route to pyrroles, DFT calculations have been employed to compare different mechanistic possibilities, such as a hemiaminal cyclization versus an enamine cyclization pathway. researchgate.net These studies have shown that the presence of explicit water molecules can play a crucial role in lowering the energy barriers for proton transfer steps. researchgate.netrsc.org
The table below presents hypothetical, yet representative, data that would be obtained from a DFT study on a key step in a plausible synthesis of this compound, such as the intramolecular cyclization. The data is illustrative of the types of energetic and geometric parameters that are typically calculated to understand the reaction mechanism.
| Parameter | Reactant (Intermediate) | Transition State (TS) | Product (Cyclized Intermediate) |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Bond Distance (Å) | C-N: 2.95 | C-N: 2.10 | C-N: 1.52 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
This is a hypothetical data table for illustrative purposes.
In this hypothetical example, the activation energy for the cyclization step is +15.2 kcal/mol, indicating the energy barrier that must be overcome. The change in the C-N bond distance from the reactant, through the transition state, to the product illustrates the bond formation process. The presence of a single imaginary frequency for the transition state confirms it as a true saddle point on the potential energy surface.
Furthermore, computational methods can provide valuable information on the electronic properties of the intermediates and transition states, such as charge distribution and molecular orbital interactions, which can further illuminate the underlying chemical principles driving the reaction. While the specific computational investigation for this compound remains to be performed, the established methodologies and findings from related systems provide a robust framework for understanding its formation.
Biological and Biomedical Research Applications of 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid As a Chemical Scaffold Strictly in Vitro and in Silico
Role as a Privileged Structure in Medicinal Chemistry and Drug Discovery
The pyrrole (B145914) nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including natural products and synthetic drugs. mdpi.comrsc.org This five-membered aromatic heterocycle is a versatile scaffold that can be readily functionalized to interact with a diverse range of biological targets. scispace.com Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. syrris.comscitechnol.com
The pyrrole framework's utility is exemplified by its incorporation into successful drugs such as atorvastatin (B1662188) (a cholesterol-lowering agent) and sunitinib (B231) (an anticancer drug). mdpi.commdpi.com The ability of the pyrrole scaffold to serve as a template for the design of ligands for various receptors and enzymes underscores its importance in the development of new therapeutic agents. The combination of different pharmacophores within a pyrrole ring system has often led to the creation of more active compounds, highlighting its role as a foundational element in drug design. rsc.org
In Vitro Studies of Target Binding and Enzyme Inhibition
Research into pyrrole-3-carboxylic acid derivatives has revealed their potential as potent inhibitors of key anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL. These proteins are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. nih.govnih.gov
Structure-based design has led to the development of 4,5-diphenyl-1H-pyrrole-3-carboxylic acids as a class of potent Bcl-2/Bcl-xL inhibitors. nih.gov Extensive optimization of this scaffold has resulted in compounds with high binding affinities. For instance, compound BM-957 , a derivative of this class, binds to both Bcl-2 and Bcl-xL with a Ki value of less than 1 nM. nih.gov Another optimized compound, BM-1074 , also demonstrated a Ki of less than 1 nM for both proteins. nih.gov These low nanomolar binding affinities indicate a strong interaction between the compounds and their target proteins.
The binding occurs within a well-defined hydrophobic surface groove on Bcl-2 and Bcl-xL, known as the BH3 binding groove, which is crucial for their pro-survival function. nih.gov By occupying this groove, the pyrrole-based inhibitors prevent the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cancer cells.
The functional consequence of the high binding affinity of these pyrrole derivatives is potent inhibition of cancer cell growth. In vitro cellular assays have demonstrated the ability of these compounds to induce apoptosis. For example, compound BM-957 exhibited low nanomolar IC50 values in cell growth inhibition assays in various cancer cell lines. nih.gov Specifically, it showed IC50 values of approximately 20 nM against the H1147 and H146 small-cell lung cancer cell lines. nih.gov
Furthermore, treatment with these compounds leads to the activation of apoptotic pathways. Compound BM-957 was shown to induce robust cleavage of PARP and caspase-3, key markers of apoptosis, at concentrations as low as 10 nM in the H146 cell line. nih.gov Similarly, BM-1074 inhibited cancer cell growth with IC50 values of 1-2 nM in four different small-cell lung cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies based on In Vitro Data
The development of potent Bcl-2/Bcl-xL inhibitors from the pyrrole-3-carboxylic acid scaffold has been heavily reliant on detailed structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to different parts of the molecule affect its binding affinity and cellular activity.
For the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid series, it was determined that the carboxylic acid group plays a crucial role in binding to the target proteins. Removal of this group significantly diminishes binding affinity and cellular activity. nih.gov However, replacing the carboxylic acid with a methylsulfonylamide group was found to effectively maintain high binding affinities for Bcl-2/Bcl-xL and potent cellular activity. nih.gov
Modifications to the phenyl rings at the 4 and 5 positions of the pyrrole core have also been extensively investigated. The introduction of various substituents on these rings has been shown to modulate the potency and pharmacokinetic properties of the compounds. nih.govnih.gov For instance, the specific substitution patterns on these rings in compounds like BM-957 and BM-1074 were critical for achieving sub-nanomolar binding affinities. nih.govnih.gov
Computational studies, such as 3D-QSAR, have further elucidated the key chemical features necessary for the activity of these Bcl-xL inhibitors, providing a rational basis for further optimization. researchgate.net
Mechanistic Insights into Molecular Interactions with Biological Targets
Molecular docking and structural biology studies have provided detailed insights into how 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid derivatives interact with their biological targets. The crystal structure of Bcl-xL complexed with a potent lead compound from the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid class revealed the precise binding mode. nih.gov
These inhibitors occupy the hydrophobic BH3 binding groove of Bcl-xL, mimicking the interaction of pro-apoptotic BH3-only proteins. nih.gov The interactions are primarily hydrophobic, with key residues in the binding pocket forming close contacts with the phenyl groups of the inhibitor. The carboxylic acid or its bioisostere forms critical hydrogen bonds with residues in the binding groove, anchoring the molecule in place.
In silico molecular docking studies of other pyrrole derivatives against different targets, such as VEGFR-2, have also shown that tighter interactions at the active site are responsible for their biological potency. nih.gov These studies help in understanding the key interactions that drive the binding affinity and selectivity of these compounds, guiding the design of more effective inhibitors.
Emerging Research Directions and Future Perspectives for 1,2 Dimethyl 4 Phenyl 1h Pyrrole 3 Carboxylic Acid
Potential Applications in Materials Science and Polymer Chemistry
There is currently no specific research detailing the application of 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid in materials science or polymer chemistry. While pyrrole (B145914) derivatives, in general, are utilized as building blocks for conductive polymers and functional materials, the influence of the specific 1,2-dimethyl-4-phenyl substitution pattern on these properties has not been explored in published studies.
Integration into Supramolecular Assemblies and Nanostructures
Information regarding the integration of this compound into supramolecular assemblies and nanostructures is not available in the current body of scientific literature. The potential for this molecule to form ordered structures through non-covalent interactions has not been a subject of dedicated research.
Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures
Detailed analytical methodologies specifically developed for the detection and quantification of this compound in complex mixtures have not been reported. While general analytical techniques for pyrrole compounds exist, specific methods tailored to this particular derivative, including its chromatographic behavior and mass spectrometric fragmentation, are not documented.
Future Prospects in Chemical Biology for Probe Development
There are no published studies on the use or future prospects of this compound in chemical biology for the development of molecular probes. Its potential as a scaffold for creating tools to study biological systems has not been investigated.
Computational Design and Synthesis of Next-Generation Analogues for Enhanced Activity and Specificity
While computational methods are widely used in the design of new molecules, there is no specific research available on the computational design and synthesis of next-generation analogues of this compound aimed at enhancing biological activity or specificity. Structure-activity relationship (SAR) studies involving this specific compound have not been published.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid, and what key reaction conditions influence yield and purity?
- Answer: Synthesis typically involves condensation reactions starting with pyrrole-ester precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and acyl chlorides. Reaction conditions such as temperature control (e.g., reflux in DMF), use of Lewis acid catalysts, and precise stoichiometry significantly impact yields (23–95%) and purity. For example, coupling with 3-fluoro-2-iodobenzoyl chloride under anhydrous conditions yielded 23% of the intermediate, while optimized protocols for amidation (General Procedure F1) achieved 94% yields. Post-synthesis purification via column chromatography and characterization using ESIMS and NMR are critical .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Answer: Key techniques include:
- ¹H/¹³C NMR (e.g., DMSO-d6 solvent resolves exchangeable protons like NH groups, as shown in δ 12.43 ppm signals in ).
- ESI-MS for molecular ion confirmation (e.g., m/z 311.1 for trifluoromethyl-substituted analogs).
- HPLC for purity assessment (e.g., 97.34% purity in ).
- X-ray crystallography (e.g., Hirshfeld analysis in ) for resolving tautomeric ambiguities and confirming substituent orientation .
Q. What are the typical functionalization reactions of the carboxylic acid group for pharmacological studies?
- Answer: The carboxylic acid group undergoes:
- Amidation (e.g., using EDCI/HOBt coupling agents, as in General Procedure F1 to form bioactive amides).
- Esterification (e.g., ethanol under acid catalysis to generate ethyl esters for improved lipophilicity).
These modifications are pivotal for enhancing drug-like properties, such as membrane permeability and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when synthesizing substituted analogs?
- Answer: Discrepancies in NMR signals (e.g., unexpected splitting or missing peaks) may arise from dynamic tautomerism or impurities. Strategies include:
- Using deuterated DMSO to stabilize acidic protons.
- Employing 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals.
- Cross-referencing with X-ray data () to validate structural hypotheses. For instance, resolved tautomeric forms using ¹H NMR in DMSO-d6 .
Q. What strategies optimize regioselectivity during electrophilic substitutions on the pyrrole ring?
- Answer: Regioselectivity is influenced by:
- Substituent directing effects : Methyl groups at positions 1 and 2 ( ) deactivate specific positions, directing electrophiles to the 4-phenyl group.
- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic attack at electron-rich sites.
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design for targeted substitutions .
Q. How do researchers address low yields in multi-step syntheses of complex derivatives?
- Answer: Low yields (e.g., 23% in ) are mitigated by:
- Stepwise optimization : Screening catalysts (e.g., Pd for cross-couplings) and solvents (e.g., THF vs. DMF).
- Intermediate stabilization : Protecting groups (e.g., tert-butyl esters) prevent side reactions.
- Design of Experiments (DoE) : Statistical models identify critical variables (e.g., temperature, reaction time) to maximize efficiency .
Q. How can conflicting biological activity data for structural analogs be systematically analyzed?
- Answer: Contradictions arise from variations in substituent electronic/steric profiles. Approaches include:
- SAR studies : Correlating substituent position (e.g., para- vs. meta-fluorophenyl in ) with activity trends.
- Molecular docking : Validating interactions with target proteins (e.g., COX-2 or kinases).
- Meta-analysis : Aggregating data from analogs (e.g., and ) to identify consensus pharmacophores .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive intermediates ().
- Characterization : Combine multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities ().
- Data Interpretation : Use computational tools (e.g., Gaussian for NMR prediction) to validate experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
